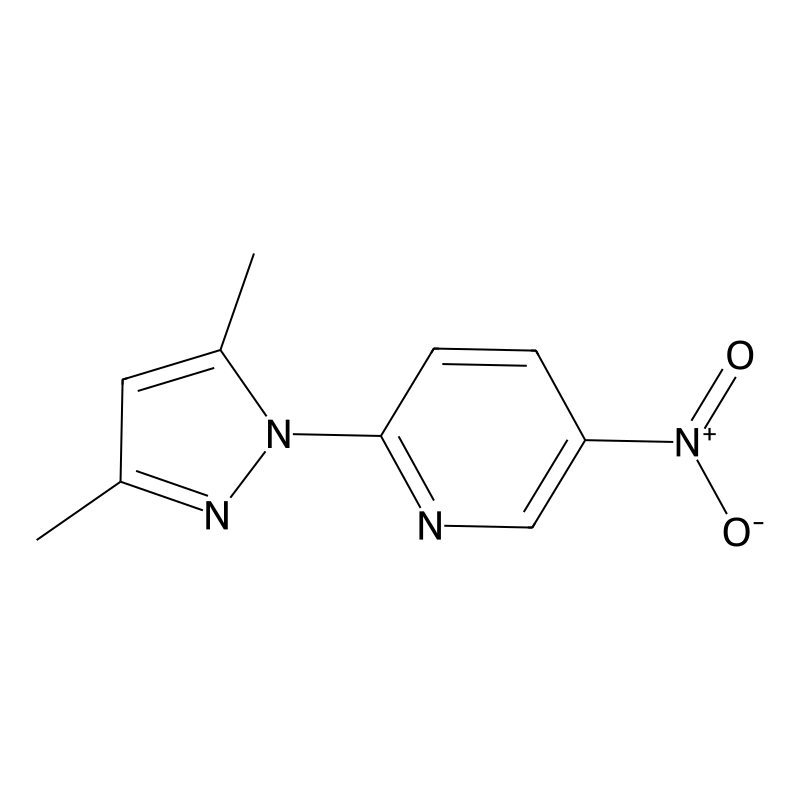

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is an organic compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol. This compound features a nitro group and a pyrazole ring, making it a significant structure in organic chemistry. Its structural uniqueness lies in the combination of a pyrazole moiety attached to a nitropyridine framework, which enhances its reactivity and potential biological activity .

Research indicates that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine exhibits notable biological activities. It has been evaluated for its potential as an antifungal agent against various strains of fungi, including Fusarium oxysporum. The compound's structural properties contribute to its efficacy in inhibiting fungal growth, making it a candidate for further pharmacological studies .

Several synthesis methods have been developed for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine:

- Hydrazinolysis: The reaction of 5-nitropyridin-2(1H)-one with hydrazine hydrate leads to the formation of various pyrazole derivatives.

- One-pot Protocols: Efficient one-pot synthesis methods have been reported, allowing for the rapid conversion of nitropyridines into functionalized derivatives under mild conditions .

- Cyclization Reactions: The compound can be synthesized through cyclization reactions involving nitropyridines and other reagents to yield polysubstituted products .

The applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine are diverse:

- Pharmaceutical Development: Its potential as an antifungal agent opens avenues for drug development targeting fungal infections.

- Synthetic Chemistry: The compound serves as a building block in the synthesis of more complex organic molecules and heterocycles.

- Material Science: Investigations into its crystal structure may lead to insights applicable in materials science .

Interaction studies have focused on the compound's binding affinity with various biological targets. Molecular docking studies have been performed to predict how this compound interacts with proteins involved in fungal metabolism and growth. These studies provide valuable insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(3-methyl-1H-pyrazol-1-yl)-5-nitropyridine | Methyl substitution on pyrazole | Potentially different biological activity due to methyl group |

| 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine | Propyl substitution on pyrazole | Variability in hydrophobic interactions |

| 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyridine | Methyl substitution on pyridine | Altered electronic properties affecting reactivity |

The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine lies in its specific combination of functional groups that enhance both its chemical reactivity and biological activity compared to these similar compounds .